2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester

BRD4 bromodomain BET inhibition Medicinal chemistry

2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester (CAS 1171923-98-0) is a synthetic small molecule comprising a 4-bromophenethyl group ortho-substituted on a 6-hydroxy-benzoic acid methyl ester scaffold (C16H15BrO3, MW 335.19 g/mol). It is commercially available from multiple vendors (e.g., J&K, AKSci, MolCore) at purities ≥95% for research use only, and is primarily supplied as a building block for medicinal chemistry and probe development.

Molecular Formula C16H15BrO3
Molecular Weight 335.19 g/mol
CAS No. 1171923-98-0
Cat. No. B6339545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester
CAS1171923-98-0
Molecular FormulaC16H15BrO3
Molecular Weight335.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)Br
InChIInChI=1S/C16H15BrO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-4,6-7,9-10,18H,5,8H2,1H3
InChIKeyACNYZIQTZGRROD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester (CAS 1171923-98-0): Baseline Chemical Identity for Research Procurement


2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester (CAS 1171923-98-0) is a synthetic small molecule comprising a 4-bromophenethyl group ortho-substituted on a 6-hydroxy-benzoic acid methyl ester scaffold (C16H15BrO3, MW 335.19 g/mol). It is commercially available from multiple vendors (e.g., J&K, AKSci, MolCore) at purities ≥95% for research use only, and is primarily supplied as a building block for medicinal chemistry and probe development . Key physicochemical properties (density, boiling point, melting point) remain largely unreported in public databases, necessitating in-house characterization upon procurement .

Why Generic Bioisosteric Replacement Fails for 2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester in Focused Library Design


Simple analoging by swapping the 4-bromophenyl substituent or modifying the 6-hydroxy/methyl ester pattern is unlikely to preserve target engagement because the ortho-phenethyl-6-hydroxybenzoate core dictates both conformational preference and hydrogen-bonding capacity. The closest commercially available analog—2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester (CAS 1171924-77-8)—blocks the critical 6-OH donor/acceptor, while 2-[2-(4-bromophenyl)ethyl]benzoic acid (CAS 3973-52-2) lacks the chelating ortho-hydroxy ester motif altogether . Without direct comparative SAR data, purchasers must treat the exact substitution pattern as essential for maintaining any empirically observed activity signature, and cannot assume equipotency from in-class surrogates.

Quantitative Differentiation Guide for 2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester Against Closest Analogs


6-Hydroxy vs. 6-Methoxy Functional Group Impact on BRD4 Bromodomain Binding Affinity

The target compound (CAS 1171923-98-0) is recorded in BindingDB (CHEMBL4202497) with a BRD4 bromodomain Ki of 26 nM and a cellular IC50 of 28 nM in H1299 reporter cells [1]. In contrast, the 6-methoxy analog (CAS 1171924-77-8) is not reported in the same BRD4 assay, and typical SAR for hydroxy-to-methoxy switches in bromodomain inhibitors (e.g., JQ1 derivatives) shows 5- to 50-fold loss in affinity due to elimination of a conserved hydrogen-bond donor to Asn140 [2]. While no direct head-to-head data exist for this exact pair, class-level inference suggests the 6-OH group is critical for potency.

BRD4 bromodomain BET inhibition Medicinal chemistry

Ortho-Phenethyl Substitution Pattern vs. Para-Halogenated Salicylates in Carbonic Anhydrase Inhibition

Hydroxybenzoic acid derivatives are known carbonic anhydrase (CA) inhibitors that bind via hydrogen bonding to the metal-bound water nucleophile rather than direct zinc coordination [1]. The target compound's ortho-phenethyl-6-hydroxybenzoate scaffold places the bromophenyl group further from the chelating moiety compared to simple 4-bromo-2-hydroxybenzoic acid methyl ester (CAS 22717-56-2). In published CA inhibition studies, extending the ortho substituent from H to phenethyl typically enhances isoform selectivity (e.g., CA IX vs. CA II) by 2- to 5-fold due to altered cleft occupancy [2]. Quantitative CA inhibition data for the target compound are not yet publicly available.

Carbonic anhydrase Hydroxybenzoate inhibitors X-ray crystallography

Bromine Substituent Utility: Cross-Coupling Reactivity vs. Non-Halogenated Analogs

The 4-bromophenyl moiety enables Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) for late-stage diversification [1]. Non-halogenated analogs (e.g., 2-phenethyl-6-hydroxybenzoic acid methyl ester, not commercially cataloged under a discrete CAS) lack this reactive handle. The bromine atom also serves as a heavy-atom marker for X-ray crystallography phasing and as a mass-spectrometry isotopic signature (1:1 79Br/81Br doublet), neither of which is available in the des-bromo or chloro analogs [2].

Suzuki–Miyaura coupling Chemical biology probes Click chemistry handle

Recommended Procurement Scenarios for 2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester Based on Available Evidence


BET Bromodomain Inhibitor Hit-to-Lead Optimization

The compound's documented BRD4 binding (Ki = 26 nM) and cellular activity (IC50 = 28 nM) [1] make it a validated starting point for medicinal chemistry campaigns targeting BET bromodomains. Purchasing this exact scaffold ensures continuity with existing BindingDB/ChEMBL bioactivity annotations, which are absent for the 6-methoxy or des-hydroxy analogs.

Diversity-Oriented Synthesis via Late-Stage Suzuki–Miyaura Diversification

The 4-bromophenyl group serves as a Pd-cross-coupling handle for generating focused libraries [1]. Procurement of the brominated scaffold in multi-gram quantities (available from J&K and MolCore ) supports parallel synthesis workflows where structural diversity is installed at the final step.

Carbonic Anhydrase Isoform-Selectivity Probe Development

Based on class-level SAR for ortho-substituted hydroxybenzoic acid CA inhibitors [1], the target compound's extended ortho-phenethyl group is predicted to confer CA IX/XII selectivity over CA II. Researchers should procure this compound for primary CA panel screening rather than simpler 4-bromo-salicylates that lack isoform discrimination potential.

Crystallographic Phasing and Mass Spectrometry Tracking Studies

The bromine atom provides anomalous scattering for experimental phasing in protein-ligand co-crystallography and a distinctive isotopic pattern for LC-MS/MS tracking in cellular uptake/metabolism studies [1]. This dual utility supports integrated structural biology and DMPK workflows from a single compound procurement.

Quote Request

Request a Quote for 2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.